molecular formula C13H22N4 B7355690 5-[(2R)-1-(cyclohexylmethyl)pyrrolidin-2-yl]-1H-1,2,4-triazole

5-[(2R)-1-(cyclohexylmethyl)pyrrolidin-2-yl]-1H-1,2,4-triazole

Cat. No. B7355690
M. Wt: 234.34 g/mol
InChI Key: JSCFZUXXJNMEOP-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2R)-1-(cyclohexylmethyl)pyrrolidin-2-yl]-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is a potent inhibitor of the enzyme cyclin-dependent kinase 5 (CDK5), which plays a crucial role in the development and maintenance of the central nervous system.

Scientific Research Applications

5-[(2R)-1-(cyclohexylmethyl)pyrrolidin-2-yl]-1H-1,2,4-triazole has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been shown to be a potent inhibitor of this compound, which is involved in the regulation of neuronal development, synaptic plasticity, and neurodegeneration. Inhibition of this compound has been proposed as a potential therapeutic strategy for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In drug discovery, this compound has been used as a lead compound for the development of this compound inhibitors with improved potency and selectivity. Several derivatives of this compound have been synthesized and tested for their biological activity, leading to the discovery of novel this compound inhibitors with potential therapeutic applications.
In neuroscience, this compound has been used as a tool compound to study the role of this compound in neuronal development and function. This compound has been shown to affect neuronal migration, dendritic spine morphology, and synaptic plasticity, providing insights into the molecular mechanisms underlying these processes.

Mechanism of Action

5-[(2R)-1-(cyclohexylmethyl)pyrrolidin-2-yl]-1H-1,2,4-triazole acts as a competitive inhibitor of this compound, binding to the ATP-binding site of the enzyme and preventing its activity. This compound is a serine/threonine kinase that is activated by its regulatory subunit p35, which is cleaved to form p25 in neurodegenerative diseases. The abnormal activation of this compound by p25 has been implicated in neuronal death and synaptic dysfunction in these diseases. Inhibition of this compound by this compound has been shown to prevent the pathological effects of p25 on neuronal function and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound inhibits this compound activity with high potency and selectivity, without affecting the activity of other CDKs. In vivo studies have shown that this compound crosses the blood-brain barrier and accumulates in the brain, where it inhibits this compound activity and prevents the pathological effects of p25 on neuronal function and survival.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[(2R)-1-(cyclohexylmethyl)pyrrolidin-2-yl]-1H-1,2,4-triazole in lab experiments include its high potency and selectivity as a this compound inhibitor, its ability to cross the blood-brain barrier and accumulate in the brain, and its potential therapeutic applications in neurodegenerative diseases. The limitations of using this compound include its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for the research on 5-[(2R)-1-(cyclohexylmethyl)pyrrolidin-2-yl]-1H-1,2,4-triazole. One direction is the development of novel derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties. Another direction is the evaluation of the efficacy and safety of this compound in preclinical and clinical studies for the treatment of neurodegenerative diseases. A third direction is the investigation of the role of this compound in other physiological and pathological processes, such as cancer, diabetes, and cardiovascular diseases. Overall, the research on this compound holds great promise for the development of novel therapies for a wide range of diseases.

Synthesis Methods

The synthesis of 5-[(2R)-1-(cyclohexylmethyl)pyrrolidin-2-yl]-1H-1,2,4-triazole involves the reaction of 1-(cyclohexylmethyl)pyrrolidine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with sodium azide to yield the 1,2,4-triazole ring. The resulting compound is then reduced with hydrogen gas over a palladium catalyst to obtain the final product. This method has been optimized to yield high purity and high yield of the compound, making it suitable for large-scale production.

properties

IUPAC Name

5-[(2R)-1-(cyclohexylmethyl)pyrrolidin-2-yl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-2-5-11(6-3-1)9-17-8-4-7-12(17)13-14-10-15-16-13/h10-12H,1-9H2,(H,14,15,16)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCFZUXXJNMEOP-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC2C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CN2CCC[C@@H]2C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.